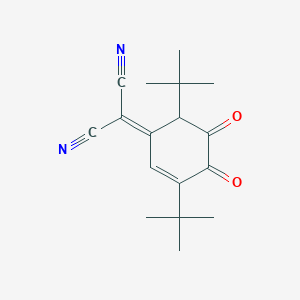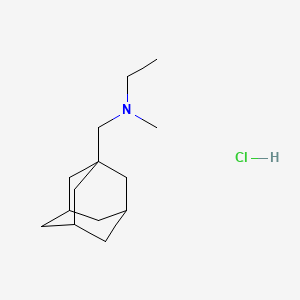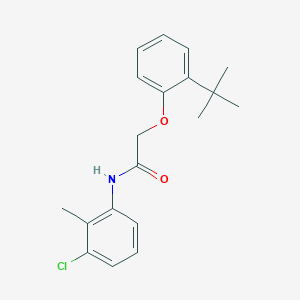
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile, commonly known as DCM, is a yellow powder that has been widely used in scientific research due to its unique properties. DCM is a highly conjugated molecule that exhibits strong electron withdrawing properties, making it a valuable tool in various chemical and biological studies.
作用机制
The mechanism of action of DCM is based on its ability to form stable complexes with metal ions. DCM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen atoms. The resulting complex exhibits unique properties, such as increased stability and altered reactivity, which can be exploited in various chemical and biological studies.
Biochemical and Physiological Effects:
DCM has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurodegenerative diseases. DCM has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of DCM is its strong electron withdrawing properties, which make it a valuable tool in various chemical and biological studies. DCM is also relatively easy to synthesize and purify, making it accessible to researchers. However, DCM has some limitations, such as its low solubility in water and its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of DCM in scientific research. One potential direction is the development of new metal-catalyzed reactions using DCM as a ligand. Another direction is the use of DCM as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of DCM for the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
合成方法
DCM can be synthesized through the reaction of malononitrile with cyclohexane-1,3-dione in the presence of tert-butyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction yields DCM as a yellow crystalline solid with a melting point of 175-178°C. The purity of DCM can be verified through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DCM has been widely used in scientific research due to its unique properties, such as its strong electron withdrawing properties and its ability to form stable complexes with metal ions. DCM has been used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. DCM has also been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2-(3,6-ditert-butyl-4,5-dioxocyclohex-2-en-1-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)12-7-11(10(8-18)9-19)13(17(4,5)6)15(21)14(12)20/h7,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVQEZKVJKKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=C(C#N)C#N)C=C(C(=O)C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-t-butyl-5-dicyanomethylenecyclohex-3-ene-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)

![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)


![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)